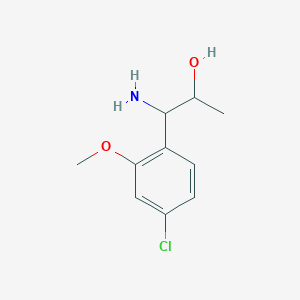

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

Description

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a propanolamine derivative featuring a chloro-methoxy-substituted aromatic ring, an amino group, and a secondary alcohol moiety. The chloro and methoxy substituents likely influence lipophilicity, electronic distribution, and receptor interactions, positioning it as a candidate for cardiovascular or neurological applications.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3 |

InChI Key |

RBPSTBRJXKDLFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL typically involves:

- Starting from substituted aromatic ketones or acetophenone derivatives bearing the 4-chloro and 2-methoxy substituents.

- Formation of an intermediate imine or Schiff base by condensation with an amine.

- Subsequent reduction to the amino alcohol, often using catalytic hydrogenation or hydride reagents.

- Chiral induction or resolution to obtain the desired stereoisomer.

The choice of reagents, catalysts, and conditions is optimized to maximize yield and stereoselectivity.

Specific Preparation Methods

Example Synthetic Procedure (Adapted from Literature)

- Step 1: To a solution of 4-chloro-2-methoxyacetophenone in toluene, add (S)-(-)-α-methylbenzylamine and p-toluenesulfonic acid. Reflux with Dean-Stark apparatus to remove water and form imine intermediate.

- Step 2: Cool the mixture and subject it to hydrogenation using 10% Pd/C catalyst under hydrogen atmosphere at 35-40°C for 10-12 hours.

- Step 3: Filter catalyst, concentrate filtrate, and treat with p-toluenesulfonic acid to precipitate the desired amino alcohol salt.

- Step 4: Basify with sodium hydroxide, extract with organic solvent, dry, and purify by crystallization.

Reaction Conditions and Optimization

Stereochemical Considerations

The compound has chiral centers at the amino alcohol moiety, and stereochemistry is crucial for biological activity. Chiral catalysts or chiral amine auxiliaries (e.g., (S)-(-)-α-methylbenzylamine) are employed to induce the desired stereochemistry (e.g., (1S,2R) or (1S,2S) isomers). Enantiomeric excess is controlled by catalyst selection and reaction conditions.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Stereochemistry Control | Yield Range (%) | Scalability |

|---|---|---|---|---|---|

| Chiral Catalytic Reduction | 4-chloro-2-methoxyacetophenone | Chiral catalysts, H2 | High | 60-85 | Suitable for scale-up |

| Imine Formation + Hydrogenation | 4-chloro-2-methoxyacetophenone + amine | Pd/C, p-toluenesulfonic acid | Moderate to High | 50-80 | Industrially viable |

| Cyanohydrin Route | 4'-Methoxyacetophenone + TMSCN | Zinc iodide, THF | Low to Moderate | ~24 | Limited |

| Continuous Flow Synthesis | Aromatic precursors | Various catalytic systems | High | Optimized | Excellent |

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL serves as a potential scaffold for developing pharmaceuticals aimed at specific diseases. Its structural characteristics allow it to interact with various biochemical pathways, making it a candidate for lead compounds in drug discovery.

Biological Activity:

- The compound has been investigated for its ability to modulate enzyme activities and receptor functions. The presence of the amino group facilitates hydrogen bonding with active site residues in proteins, while the chloro and methoxy substituents enhance hydrophobic interactions, crucial for binding affinity and specificity .

Case Studies:

- Research indicates that modifications to the compound can lead to enhanced biological activity. For example, derivatives of this compound have shown improved inhibition of specific enzymes involved in disease processes, highlighting its potential as a therapeutic agent .

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Coupling reactions

These reactions are often optimized under controlled conditions to achieve high yields and selectivity .

| Compound | Structure Modification | Biological Activity (Inhibition %) |

|---|---|---|

| Original | None | Baseline Activity |

| Derivative A | Methoxy addition | 40% inhibition |

| Derivative B | Fluoro substitution | 57% inhibition |

| Derivative C | Hydroxyl modification | 63% inhibition |

Inhibition ratios were determined from enzyme assays at a concentration of 100 µM.

Table 2: Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Traditional Synthesis | Ethanol at room temperature | 50% |

| Catalytic Flow Synthesis | Methanol and DCM mixture | 70% |

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL and analogous compounds:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects :

- The 4-chloro-2-methoxy group in the target compound enhances lipophilicity compared to the 4-fluoro substituent in but reduces it relative to the 4-trifluoromethylthio (CF₃S) group in , which is highly electron-withdrawing and lipophilic.

- The methoxy group (electron-donating) in the target compound may favor π-π stacking interactions in receptor binding, contrasting with the CF₃S group in , which could improve metabolic stability .

- Functional Group Impact: The secondary alcohol and amino groups in the target compound and analogs (e.g., ) are critical for hydrogen bonding with adrenoceptors, as seen in related antiarrhythmic agents . The ketone in eliminates hydrogen-bonding capacity at the propanone position, likely reducing adrenoceptor affinity compared to alcohol-containing analogs.

Biological Activity

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a chiral center, which contributes to its stereoisomerism, and includes functional groups such as an amino group, a chloro-substituted aromatic ring, and a methoxy group. These structural characteristics facilitate interactions with biological macromolecules, making it a subject of interest for various research studies.

- Molecular Formula : C10H14ClN1O2

- Molecular Weight : Approximately 215.68 g/mol

- Functional Groups : Amino (-NH2), Hydroxyl (-OH), Chloro (-Cl), Methoxy (-OCH3)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups enhance hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects, including potential antidepressant and antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In studies involving various bacterial strains, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, showcasing its potency .

Antidepressant Effects

Similar compounds have shown potential as antidepressants by modulating neurotransmitter levels in the brain. The interaction of this compound with neurotransmitter receptors may lead to alterations in serotonin and norepinephrine levels, contributing to its antidepressant-like effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. Below is a comparison highlighting its distinct properties relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H14ClN1O2 | Contains chloro and methoxy groups; exhibits unique biological activity. |

| 1-Amino-1-(4-methoxyphenyl)propan-2-OL | C10H15NO2 | Lacks chlorine; different biological properties due to structural variation. |

| (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL | C10H14ClN1O2 | Stereoisomer with potential differences in biological activity compared to (1S,2S). |

Case Studies

Several studies have explored the biological activities of this compound:

- Antibacterial Study : A study tested the antibacterial efficacy of various monomeric alkaloids, including derivatives of this compound. Results indicated complete bacterial death within 8 hours for certain concentrations against S. aureus and E. coli .

- Enzyme Inhibition : Research has also focused on the compound's role as an enzyme inhibitor, particularly in pathways relevant to metabolic disorders. Its ability to interact with key enzymes suggests potential therapeutic applications in metabolic regulation.

Q & A

Q. What are the critical safety protocols for handling 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL in laboratory settings?

Methodological Answer:

- Ventilation & PPE: Use fume hoods to minimize inhalation risks (GHS H332) and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Emergency Procedures: For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, irrigate with saline and seek medical attention .

- Spill Management: Avoid dust generation, use non-sparking tools for collection, and dispose via approved chemical waste channels to prevent environmental contamination .

Q. What synthetic routes are feasible for preparing this compound, and what are their limitations?

Methodological Answer:

- Nucleophilic Substitution: Reacting 4-chloro-2-methoxybenzaldehyde with nitroethane via Henry reaction, followed by reduction (e.g., NaBH₄ or LiAlH₄) to yield the amino alcohol. Challenges include competing side reactions due to steric hindrance from the methoxy group .

- Chiral Resolution: Use chiral auxiliaries or enzymatic resolution to isolate enantiomers, though low yields (~40–60%) are common due to racemization risks .

- Key Challenge: Proximity of amino and hydroxyl groups may lead to intramolecular cyclization, requiring low-temperature conditions (<0°C) to suppress side reactions .

Advanced Research Questions

Q. How can researchers mitigate instability caused by adjacent functional groups in this compound during synthesis?

Methodological Answer:

- Protective Group Strategies: Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers during amine formation, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and reduce unwanted cyclization. Kinetic studies suggest reaction times <2 hours at -20°C improve stability .

- Analytical Monitoring: Use in-situ FTIR or HPLC to detect early signs of degradation (e.g., amine oxidation or ether cleavage) and adjust conditions dynamically .

Q. What advanced analytical techniques are optimal for characterizing stereochemistry and purity?

Methodological Answer:

- Chiral HPLC: Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases to resolve enantiomers (retention time differences ≥3 minutes) .

- X-ray Crystallography: For absolute configuration determination, grow single crystals in ethanol/water mixtures at 4°C. Recent studies on analogous compounds achieved R-factors <0.05 .

- NMR Spectroscopy: ¹H-NMR coupling constants (e.g., J = 8–10 Hz for vicinal diols) and NOESY correlations help assign stereochemistry .

Q. How do reaction conditions influence yield and purity in nucleophilic substitutions involving this compound?

Methodological Answer:

- Temperature Effects: Lower temperatures (e.g., -78°C) favor regioselective amination, reducing byproducts like elimination products (e.g., allylic amines) .

- Catalytic Systems: Pd/C or Raney nickel enhance reductive amination efficiency, achieving yields up to 75% under 50 psi H₂ pressure .

- Solvent Impact: Aqueous ethanol (70%) improves solubility of intermediates, while THF may accelerate unwanted ring-closing reactions .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery applications?

Methodological Answer:

- LogP Calculations: Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (~1.8–2.3), indicating moderate lipophilicity suitable for blood-brain barrier penetration studies .

- pKa Prediction: Quantum mechanical calculations (e.g., DFT) suggest the amino group has a pKa ~9.5, enabling pH-dependent solubility adjustments in formulation .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis .

Contradictory Data Analysis

Q. How should researchers resolve discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

- Dose-Response Studies: Replicate acute oral toxicity assays (OECD 423) using standardized doses (50–300 mg/kg) in rodent models to clarify LD₅₀ values (currently conflicting between 950 mg/kg and 1,200 mg/kg) .

- Metabolite Identification: Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides) that may explain variation in hepatotoxicity across studies .

- Cross-Lab Validation: Collaborate with independent labs to confirm findings, ensuring consistency in solvent carriers (e.g., DMSO vs. saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.